molecular formula C5H5Cl2NO3 B2670310 2-Acetamido-3,3-dichloroacrylic acid CAS No. 60388-97-8

2-Acetamido-3,3-dichloroacrylic acid

Cat. No. B2670310
CAS RN: 60388-97-8
M. Wt: 198
InChI Key: QAZLRCCRIHNHRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of acridone-N-acetamides involves the Ullmann condensation where 2-chloro benzoic acid and substituted anilines are reacted in the presence of a copper catalyst followed by cyclization with polyphosphoric acid . Another study reported a Ni (II)-catalyzed cascade annulation reaction for the synthesis of 4-aryl-substituted isotetronic acids from 2-acetamido-3-arylacrylates via vinylic C–H functionalization .

Scientific Research Applications

Metabolism Studies

2-Acetamido compounds, like 2-acetamido-4-chloromethylthiazole, are studied for their metabolic pathways in organisms. In rats, this compound metabolizes into various derivatives, indicating the potential biochemical transformations of similar compounds (Chatfield & Hunter, 1973).

Fluorescent Probing in Environmental Samples

2-Acetamido compounds can be used as molecular probes. For example, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide serves as a fluorescent probe for detecting carbonyl compounds in environmental water samples, showcasing the utility of similar acetamido compounds in environmental monitoring (Houdier et al., 2000).

Anticancer Drug Synthesis

2-Acetamido compounds are important in drug synthesis. N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide shows promise as an anticancer agent, highlighting the potential of 2-acetamido-3,3-dichloroacrylic acid in pharmaceutical research (Sharma et al., 2018).

High-Resolution Mass Spectrometry

2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-glucopyranose and related compounds are analyzed using high-resolution mass spectrometry. This suggests the applicability of this compound in detailed structural and compositional analysis (Dougherty et al., 1973).

pH Imaging in Magnetic Resonance Spectroscopy

N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES), a type of 2-acetamido compound, is useful in pH imaging using hyperpolarized (13)C magnetic resonance spectroscopy. This indicates potential applications in medical imaging and diagnostics (Flavell et al., 2015).

Asymmetric Hydrogenation Catalysis

2-Acetamido compounds can be catalyzed asymmetrically using rhodium complexes. This is significant for chemical synthesis, particularly in the creation of optically active compounds (Kinting & Krause, 1986).

Safety and Hazards

The safety data sheet for a similar compound, “Acrylic acid, stabilized”, indicates that it is flammable and harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-acetamido-3,3-dichloroprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2NO3/c1-2(9)8-3(4(6)7)5(10)11/h1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZLRCCRIHNHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=C(Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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